

# Branebrutinib autoimmune disease efficacy versus standard care

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## Compound Focus: Branebrutinib

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## Branebrutinib Profile and Early Clinical Data

**Branebrutinib** (BMS-986195) is a potent, highly selective, oral, small-molecule covalent inhibitor of Bruton's tyrosine kinase (BTK) developed by Bristol-Myers Squibb [1] [2]. It is designed to rapidly inactivate BTK, a key enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the pathology of various autoimmune diseases [1] [3].

The table below summarizes key findings from a Phase I healthy participant study, which supported its further clinical development.

Aspect	Findings from Phase I Study
Study Identifier	NCT02705989 [1]
Design	Randomized, double-blind, placebo-controlled; Single & Multiple-Ascending Dose (SAD/MAD) [1]
Key Safety Result	Well tolerated; majority of adverse events (AEs) were mild/moderate. One serious AE led to discontinuation [1].
Pharmacokinetics (PK)	Rapid absorption (max concentration in <1 hr); short plasma half-life (1.2-1.7 hrs); dropped to undetectable levels within 24 hrs [1].

Aspect	Findings from Phase I Study
Pharmacodynamics (PD)	Rapid and high BTK occupancy (100% after single 10mg dose); prolonged PD effect despite short plasma half-life (BTK occupancy half-life: 115-154 hrs) [1]
Conclusion	The rapid BTK inactivation and lack of notable safety findings supported further clinical development [1].

## Pivotal Phase II Trial Design for Efficacy

The most relevant study for evaluating **Branebrutinib**'s efficacy against autoimmune diseases is the **Master Protocol IM014-029 (NCT04186871)** [4] [5]. This was a comprehensive, randomized, placebo-controlled, double-blind, multicenter study designed to assess **Branebrutinib** in three distinct autoimmune conditions.

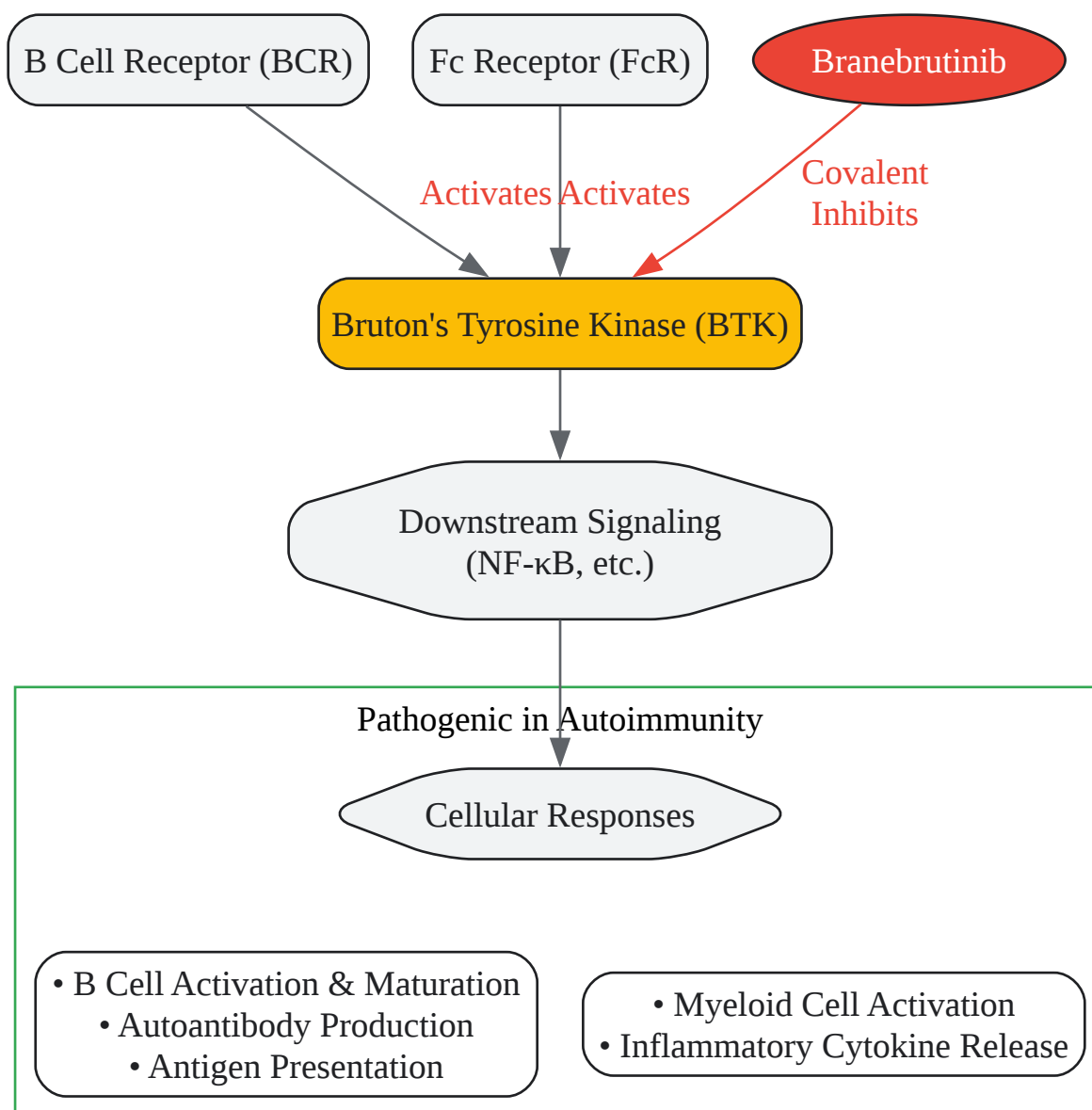
The table below outlines the design of this completed trial, which directly compared **Branebrutinib** to a placebo control, all while participants continued standard background therapies.

Trial Element	Description
Overall Study Design	A master protocol with three sub-protocols for SLE, pSS, and RA [4].
Conditions Studied	Active Systemic Lupus Erythematosus (SLE), Moderate-to-Severe Primary Sjögren's Syndrome (pSS), Active Rheumatoid Arthritis (RA) [4].
Key Comparator	<b>Placebo</b> (all participants also received standard background therapy, e.g., methotrexate in RA) [4].
Population	~185 participants aged 16-65 with active, moderate-to-severe disease [4].
Treatment Duration	Up to 24 weeks in the double-blind period [4].
Primary Goal	To evaluate the safety and effectiveness of Branebrutinib treatment compared to placebo [4].

Trial Element	Description
Status	<b>Completed</b> (Study end date: December 2022). Results are not yet posted on the clinical trials website [5].

## BTK Inhibition as a Therapeutic Strategy

BTK is a critical enzyme in B cell receptor and Fc receptor signaling pathways. Its inhibition can modulate B cell activation, autoantibody production, and the function of other immune cells like monocytes and macrophages, which are drivers of inflammation and tissue damage in autoimmune diseases [1] [6] [3]. The following diagram illustrates the rationale for targeting BTK.



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## How to Access Future Results

The definitive efficacy and safety data for **Branebrutinib** versus its control are anticipated to come from the completed Phase II trial (NCT04186871). To access this information when it becomes available, you can:

- **Monitor ClinicalTrials.gov:** The results for the trial identifier **NCT04186871** [7] [5] will be posted there, likely as a peer-reviewed publication is finalized.

- **Check the Sponsor's Portal:** Bristol-Myers Squibb may also publish results on their clinical trials website [5].
- **Search Scientific Literature:** Keep an eye on major medical and rheumatology journals for publications from the trial investigators.

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## References

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